![molecular formula C10H15N3S B13189518 N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13189518.png)
N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a pyridine ring to a thiazole core. This can be achieved through various synthetic techniques, including the use of thiazole or thiazolidine derivatives followed by pyridine annulation . The reaction conditions often involve the use of solvents like ethanol and bases such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification processes to yield the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halides for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Aplicaciones Científicas De Investigación
N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridines and thiazolo[3,2-a]pyridines, which also exhibit a range of pharmacological activities .
Uniqueness
N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific structural features, such as the cyclopropylmethyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C10H15N3S |
|---|---|
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C10H15N3S/c1-2-8-9(11-5-1)14-10(13-8)12-6-7-3-4-7/h7,11H,1-6H2,(H,12,13) |
Clave InChI |
UIZHPZWCTKDIFY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(NC1)SC(=N2)NCC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


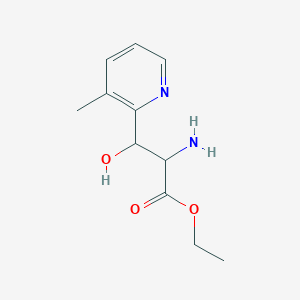
![4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189449.png)
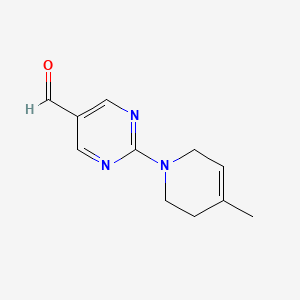
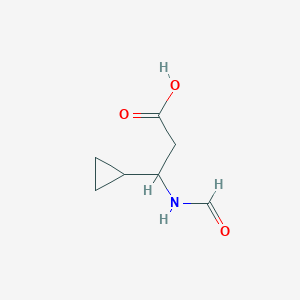
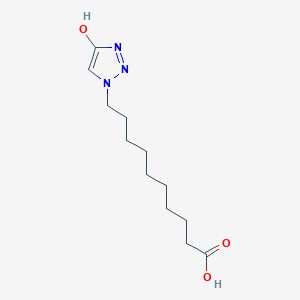
![6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13189457.png)
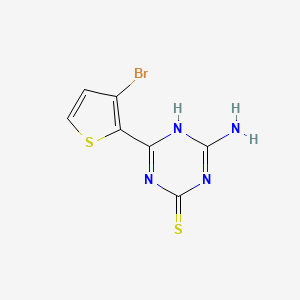
![[2-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B13189465.png)
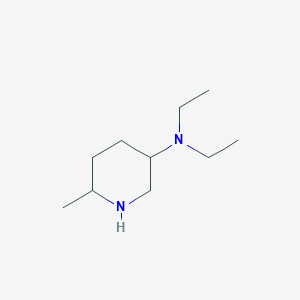
![N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13189490.png)
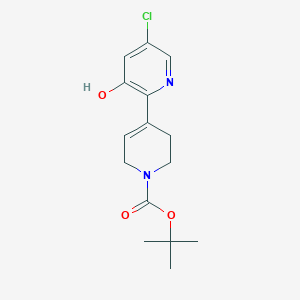
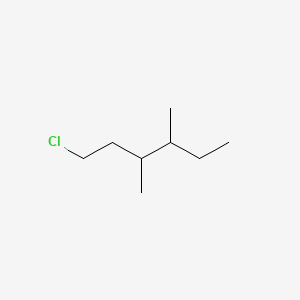

![2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13189512.png)
